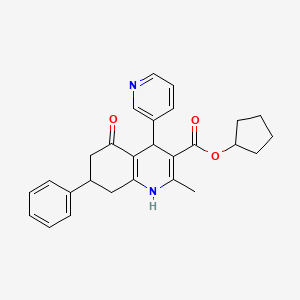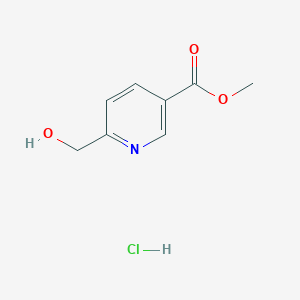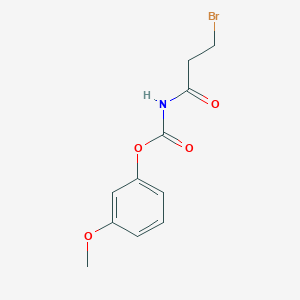![molecular formula C23H23N3O2 B4938627 2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)
2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as BIPP, is a pyrazolo[1,5-a]pyrimidine derivative that exhibits potential for use in scientific research. BIPP is a heterocyclic compound with a molecular formula of C24H24N4O2 and a molecular weight of 408.48 g/mol.
Mecanismo De Acción
BIPP exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. BIPP has been shown to be a potent and selective inhibitor of CK2, with an IC50 value of 0.9 μM. The selectivity of BIPP for CK2 over other kinases is thought to be due to its unique binding mode within the ATP-binding site.
Biochemical and Physiological Effects
The inhibition of CK2 activity by BIPP has been shown to have a variety of biochemical and physiological effects. In cancer cells, BIPP has been shown to induce apoptosis and inhibit cell proliferation. BIPP has also been shown to inhibit the growth of tumor xenografts in vivo. In addition, BIPP has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. BIPP has been shown to protect against oxidative stress-induced cell death and to improve mitochondrial function in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIPP has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. BIPP is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to the use of BIPP in lab experiments. BIPP has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the long-term effects of BIPP on cellular processes are not well understood, and further studies are needed to fully elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for the use of BIPP in scientific research. One potential application is in the development of new therapies for cancer and neurodegenerative diseases. BIPP has shown promise in preclinical studies as a potential therapeutic agent for these diseases, and further studies are needed to evaluate its efficacy and safety in clinical trials. Another future direction is in the development of new CK2 inhibitors based on the structure of BIPP. The unique binding mode of BIPP within the ATP-binding site of CK2 could be exploited to develop more potent and selective inhibitors of CK2. Finally, BIPP could be used as a tool for studying the role of CK2 in other cellular processes, such as cell migration and differentiation.
Métodos De Síntesis
The synthesis of BIPP involves a multi-step process that includes the reaction of 2-aminopyrazole with 2-methoxybenzaldehyde to form 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This intermediate product is then reacted with benzyl bromide and isopropylamine to form the final product, BIPP. The synthesis of BIPP is a relatively straightforward process and can be achieved with high yield and purity.
Aplicaciones Científicas De Investigación
BIPP has been identified as a potential candidate for use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in a variety of cellular processes, including cell proliferation and survival. Dysregulation of CK2 activity has been implicated in the development and progression of various diseases, including cancer and neurodegenerative disorders. BIPP has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying the role of CK2 in disease pathogenesis.
Propiedades
IUPAC Name |
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15(2)18-14-21(27)26-23(24-18)22(17-11-7-8-12-20(17)28-3)19(25-26)13-16-9-5-4-6-10-16/h4-12,14-15,25H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJBOTSCYRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)

![3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)

![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)

![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

